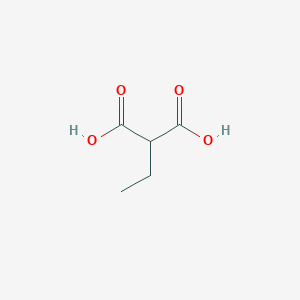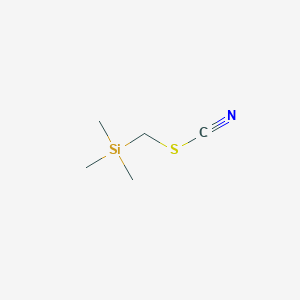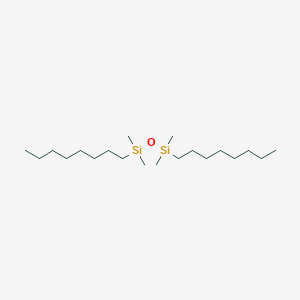
1,1,3,3-Tetramethyl-1,3-dioctyldisiloxane
Overview
Description
1,1,3,3-Tetramethyl-1,3-dioctyldisiloxane is a silicon-based compound that is part of a broader class of organosilicon compounds known as siloxanes. These compounds are characterized by their Si-O-Si linkages and have a variety of applications due to their unique physical and chemical properties.
Synthesis Analysis
The synthesis of siloxane compounds can be achieved through various methods. For instance, the synthesis of tetramethyldisiloxane derivatives has been reported through the reaction of dilithiated ligands with corresponding element(II) chlorides, leading to compounds such as tetramethyldisiloxa metallocenophanes . Another approach involves the reaction of diorganyldichlorosilane and organyltrichlorosilane with dimethyl sulfoxide, yielding symmetrical 1,3-dichloro-1,1,3,3-tetraorganyl disiloxanes . These methods highlight the versatility of siloxane chemistry in synthesizing a wide range of derivatives.
Molecular Structure Analysis
The molecular structure of siloxane compounds can vary significantly. For example, the solid-state structure of 1,3-diferrocenyl-1,1,3,3-tetramethyldisiloxane exhibits different conformations depending on the presence of ferrocene, with eclipsed or staggered arrangements of the silicon atoms along the Si-O-Si linkage . X-ray crystallography has been used to investigate the crystal structure of these compounds, revealing their conformational preferences and the role of intra- and intermolecular interactions .
Chemical Reactions Analysis
Siloxanes can undergo a variety of chemical reactions. For instance, 1,1,3,3-tetramethyldisiloxane has been used as a reducing reagent in the Au/TiO2-catalyzed hydrosilylation of carbonyl compounds, demonstrating its reactivity and potential as a catalyst . Additionally, the oxidation of siloxane bonds to form siloxane oxides has been discussed, with mechanisms involving peroxy radicals as intermediates .
Physical and Chemical Properties Analysis
The physical and chemical properties of siloxane compounds are influenced by their molecular structure. For example, certain 1,3-bis-(mesogens)-1,1,3,3-tetramethyl disiloxanes exhibit liquid crystalline phase transition temperatures, which are determined by their chemical structures . The thermal stability of disiloxane-1,3-diols and their ability to form columnar arrays with intermolecular hydrogen bonding in the crystal have also been reported, indicating their potential as building blocks for ladder oligosilsesquioxanes . These properties make siloxanes suitable for a wide range of applications, from materials science to catalysis.
Scientific Research Applications
Chemical Synthesis and Isomerization
1,1,3,3-Tetramethyl-1,3-dioctyldisiloxane has been employed in chemical syntheses, particularly in the isomerization of certain groups in organic compounds. For instance, it has been used in the reaction with ribonucleosides or sugar derivatives to produce silyl-protected hydroxy functions (Verdegaal et al., 1980).
Precursor for Silsesquioxanes
This compound serves as a precursor in the synthesis of silsesquioxanes, which are compounds that have potential applications in materials science due to their unique structural and chemical properties (Unno et al., 2000).
Synthesis of Disiloxane Diols and Tetraols
1,1,3,3-Tetramethyl-1,3-dioctyldisiloxane is also instrumental in synthesizing disiloxane-1,3-diols and tetraols, which are compounds with potential as building blocks for ladder oligosilsesquioxanes, a class of polymers with distinct thermal stability and solubility characteristics (Suyama et al., 2007).
Use in Organic Chemistry Reactions
It finds application in organic chemistry reactions, such as the protection of alcohols and the reduction of aldehydes and ketones to obtain alkoxysilanes (Pehlivan et al., 2011).
Catalysis in Hydrosilylation Processes
In catalytic processes, this compound has been used in the hydrosilylation of carbonyl compounds, showcasing its efficiency as a reducing agent in these types of reactions (Vasilikogiannaki et al., 2014).
Application in Carbohydrate Chemistry
Its utility extends to carbohydrate chemistry, where it has been utilized in the regioselective ring cleavage of hexopyranosyl acetals, highlighting its versatility in organic synthesis (Zhang et al., 2012).
Synthesis of Poly(siloxane-urethane) Copolymers
The compound is used in synthesizing novel hydroxyester disiloxanes, which are further reacted with diisocyanates to create poly(siloxane-urethane) copolymers with unique properties. This demonstrates its role in creating advanced materials (Pusztai et al., 2012).
Organotin Chemistry
In organotin chemistry, 1,1,3,3-Tetramethyl-1,3-dioctyldisiloxane-related compounds have been studied to understand the nature of bonds and reactions in tin-based compounds, which are significant in various industrial applications (Considine et al., 1965).
Catalysis in Organic Synthesis
It is effective in catalyzing the reductive dithioacetalization of carboxylic acids, which is vital in the preparation of various organic compounds (Nishino et al., 2017).
Gas-phase Reactions in Chemical Vapor Deposition
This compound is significant in the study of gas-phase reactions, especially in the chemical vapor deposition processes, which are crucial in material science and nanotechnology (Tong et al., 2009).
Safety And Hazards
The safety data sheet for 1,1,3,3-Tetramethyl-1,3-dioctyldisiloxane indicates that it is a highly flammable liquid and vapor. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area. Keep away from heat/sparks/open flames/hot surfaces. No smoking. Keep container tightly closed. Ground/bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment. Use only non-sparking tools. Take precautionary measures against static discharge. Wear protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
[dimethyl(octyl)silyl]oxy-dimethyl-octylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H46OSi2/c1-7-9-11-13-15-17-19-22(3,4)21-23(5,6)20-18-16-14-12-10-8-2/h7-20H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSZUXBTVQNMOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si](C)(C)O[Si](C)(C)CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H46OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,3,3-Tetramethyl-1,3-dioctyldisiloxane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-((4S,6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide](/img/structure/B104125.png)
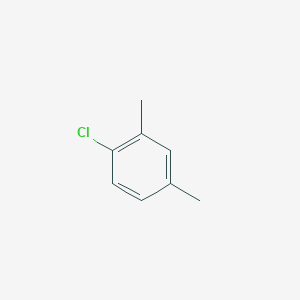
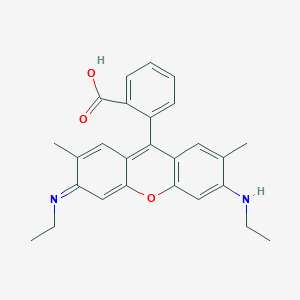
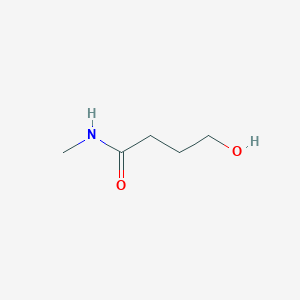
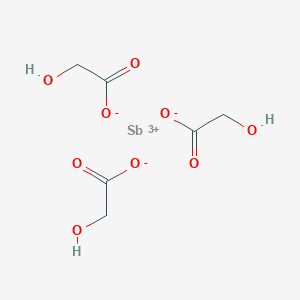
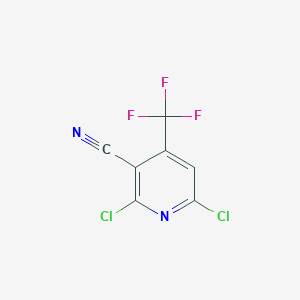
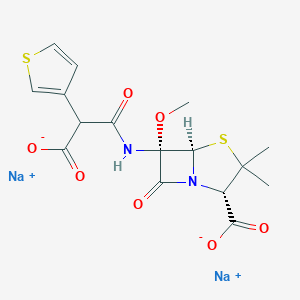
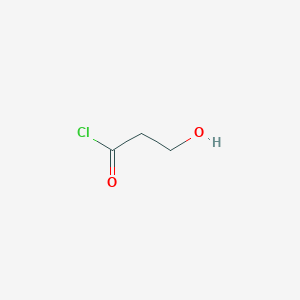
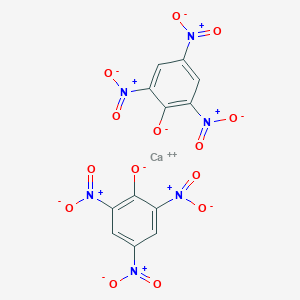
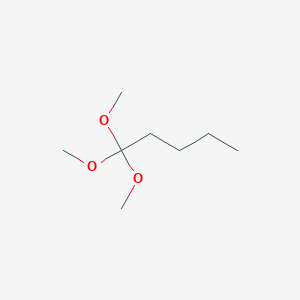
![Thieno[3,2-d]pyrimidine-4-thiol](/img/structure/B104155.png)
